1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine class, characterized by a tricyclic scaffold with a carboxamide moiety. Its synthesis involves sequential reactions: (1) condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with methyl-N-benzyl glycinate to form methyl ester intermediates (e.g., compound 17) , (2) hydrolysis to carboxylic acids (e.g., compound 19) using aqueous lithium hydroxide , and (3) CDI-mediated coupling with 2-chlorobenzylamine to yield the final carboxamide .
Properties
IUPAC Name |
6-benzyl-N-[(2-chlorophenyl)methyl]-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2/c26-20-11-5-4-10-18(20)15-27-24(31)21-14-19-23(30(21)16-17-8-2-1-3-9-17)28-22-12-6-7-13-29(22)25(19)32/h1-14H,15-16H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVKSUIAUWLQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrido-pyrrolo-pyrimidine derivatives. Its unique bicyclic structure and specific functional groups suggest potential biological activities, particularly in anticancer and antiviral applications.
Structural Characteristics
The compound has the molecular formula with a molecular weight of approximately 422.90 g/mol. The bicyclic framework incorporates both pyrido and pyrrolo moieties, which contribute to its reactivity and interactions within biological systems. The presence of a carboxamide functional group and a ketone enhances its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Antiproliferative Effects : Compounds similar to this compound have demonstrated potent growth-inhibitory effects on pancreatic carcinoma cells (CFPAC-1) with IC50 values as low as 0.79 µM. These compounds induce apoptosis and necrosis in cancer cells, suggesting their potential as therapeutic agents against tumors .
Antiviral Activity
Recent studies have explored the antiviral potential of related compounds targeting viral proteases:
- Anti-COVID-19 Activity : In vitro assays have shown that certain derivatives can inhibit viral replication by more than 90% at specific concentrations without significant cytotoxicity on Vero cells. Molecular docking studies revealed favorable interactions with the main protease (Mpro) of coronaviruses, indicating a promising avenue for developing antiviral agents .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | CFPAC-1 | 0.79 | Induces apoptosis |
| Compound B | HeLa | 0.98 | Cytostatic activity |
| Compound C | Vero Cells | >90% viral inhibition | Targets Mpro |
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Bicyclic Structure : This involves the condensation of appropriate aniline derivatives with carboxylic acid intermediates.
- Functional Group Modifications : The introduction of substituents at various positions on the bicyclic framework enhances biological activity.
Comparison with Similar Compounds
Table 1. Structural Features of Selected Pyridopyrrolopyrimidine Derivatives
*Calculated based on molecular formula; †Estimated from analog data ; ‡Carboxamide replaced by ester.
Physicochemical and Pharmacokinetic Properties
- logP and Solubility : The target compound’s logP (~2.47) aligns with Lipinski’s criteria for drug-likeness . However, analogs with polar groups (e.g., 6g, logD unmeasured but likely higher due to morpholine) demonstrate better aqueous solubility .
- Synthetic Feasibility: The CDI-mediated coupling step (yields 75–87% for carboxamides ) is scalable, though recrystallization from ethanol/benzene may require optimization for industrial production .
Q & A
Q. What are the key synthetic methodologies for 1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization of precursors such as 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under basic conditions (e.g., triethylamine). Intermediate aldehydes are then treated with sodium methoxide and acidified to yield the final product. Purification steps often involve filtration and washing with water .
Q. How is the structural characterization of this compound validated in academic research?
Structural validation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Identifies proton environments and carbon shifts, particularly aromatic protons in fused pyrido-pyrrolo-pyrimidine systems, which show distinct downfield signals .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., m/z 258.0 [M+H]+) and matches calculated values .
- Elemental Analysis : Validates empirical formulas (e.g., C₁₃H₁₁N₃O₃) with <0.5% error margins .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?
SAR studies focus on modifying substituents (e.g., benzylamide or chlorobenzyl groups) to assess biological activity. For example:
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?
Discrepancies arise from variations in assay conditions (e.g., dose, cell lines) or purity of intermediates. To mitigate:
Q. What computational methods are used to predict the compound’s mechanism of action?
Molecular docking and molecular dynamics simulations model interactions with targets like kinases or GPCRs. The nitrogen/oxygen-rich scaffold suggests hydrogen bonding with catalytic residues (e.g., ATP-binding pockets). Pharmacophore mapping further identifies critical functional groups (e.g., 4-oxo group for chelation) .
Q. How are reaction pathways optimized to minimize side products during synthesis?
Key optimizations include:
- Temperature Control : Heating intermediates at 50–60°C reduces incomplete cyclization .
- pH Adjustment : Acidification (HCl) precipitates pure product, avoiding residual aldehyde intermediates .
- Catalyst Screening : Triethylamine improves nucleophilic substitution efficiency in polar aprotic solvents .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Challenges include low bioavailability and matrix interference. Solutions involve:
- LC-MS/MS : Enhances sensitivity for trace detection.
- Isotope-Labeled Internal Standards : Correct for ion suppression in plasma .
Q. How does the compound’s pharmacokinetic profile influence its therapeutic potential?
Poor solubility and rapid metabolism limit efficacy. Strategies to improve PK:
- Prodrug Design : Esterification of the carboxamide group enhances permeability .
- Nanoformulation : Liposomal encapsulation prolongs half-life .
Methodological Considerations
Q. What experimental designs are recommended for assessing bioisosteric replacements?
Use a stepwise approach:
- In Silico Screening : Compare electronic/steric properties of candidate nuclei (e.g., pyrido-pyrimidine vs. quinolin-2-one) .
- In Vitro Assays : Test binding affinity (e.g., SPR) and solubility.
- In Vivo Validation : Compare pharmacokinetics and toxicity in rodent models .
Q. How should researchers validate conflicting spectral data for intermediates?
Cross-reference multiple techniques:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex fused-ring systems .
- X-ray Crystallography : Provides definitive confirmation of regiochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
